molecular formula C11H19O4P B14345173 Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate CAS No. 93031-77-7

Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate

Cat. No.: B14345173
CAS No.: 93031-77-7
M. Wt: 246.24 g/mol
InChI Key: OMSIZSFHRKPRPU-UHFFFAOYSA-N
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Description

Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate is an organic compound that features a cyclohexene ring bonded to a carbonyl group and a phosphonate ester

Properties

CAS No.

93031-77-7

Molecular Formula

C11H19O4P

Molecular Weight

246.24 g/mol

IUPAC Name

cyclohexen-1-yl(diethoxyphosphoryl)methanone

InChI

InChI=1S/C11H19O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3

InChI Key

OMSIZSFHRKPRPU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)C1=CCCCC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate typically involves the reaction of cyclohex-1-ene-1-carbonyl chloride with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, thereby inhibiting or modifying their activity. The cyclohexene ring and carbonyl group also contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-ene-1-carbonyl chloride: A precursor in the synthesis of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate.

    Cyclohex-1-ene-1-carboxylic acid: Another related compound with a carboxylic acid group instead of a phosphonate ester.

    Cyclohexenone: A compound with a similar cyclohexene ring structure but different functional groups.

Uniqueness

This compound is unique due to its combination of a cyclohexene ring, carbonyl group, and phosphonate ester. This structure imparts specific reactivity and binding properties that are not found in other similar compounds, making it valuable for specialized applications in synthesis and research.

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